2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol
Description
This compound is a protected adenosine derivative featuring a bis(4-methoxyphenyl)phenylmethoxy (DMT) group at the 5'-hydroxymethyl position of the ribose moiety. The DMT group is a common protecting group in oligonucleotide synthesis, preventing undesired reactions during solid-phase nucleotide coupling . Its molecular formula is C₃₃H₃₆N₆O₆, with a molar mass of 612.68 g/mol and a predicted density of 1.38 g/cm³ . The compound’s structure includes stereospecific oxolane (tetrahydrofuran) rings and a purine base, making it critical for nucleotide analog research and therapeutic development.
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(37)27(38)30(42-24)36-18-35-25-28(32)33-17-34-29(25)36/h3-15,17-18,24,26-27,30,37-38H,16H2,1-2H3,(H2,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQFCLKBHJBRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol typically involves multiple steps, including the formation of the purine base and the subsequent attachment of the oxolane ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol with structurally or functionally related adenosine derivatives.
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations and Bioactivity: The DMT-protected adenosine (target compound) is distinguished by its bulky, lipophilic bis(4-methoxyphenyl) group, which enhances solubility in organic solvents for synthetic applications . In contrast, TOP1 and 5'-S-Methyl-5'-thioadenosine feature sulfur-containing substituents (sulfanylmethyl groups) that enhance binding to PRMT5 and methyltransferases, respectively . BnOCPA34 incorporates a benzyloxycyclopentylamino group, enabling selective activation of Gαob-coupled adenosine receptors for pain relief without cardiorespiratory side effects .
Therapeutic Applications: PRMT5 Inhibitors (e.g., TOP1): Demonstrated superior docking scores (-9.3 kcal/mol) compared to 5'-deoxy-5'-methyladenosine (-6.6 kcal/mol), with stable binding to residues E444, V503, and W579 in PRMT5’s active site . Antipyretic Derivatives (e.g., 4-Nitrobenzylthioinosine): Reduce body temperature during cerebral ischemia by modulating nucleoside transport .
TOP1 and BnOCPA34 exhibit favorable drug-likeness profiles, with moderate solubility (TOP1: -3.2 logS) and TPSA (TOP1: 110 Ų), aligning with oral bioavailability criteria .
Biological Activity
The compound 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article delves into the compound's biological activities, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C31H31N5O5
- Molecular Weight : 553.61 g/mol
- CAS Number : 17331-22-5
The compound features an oxolane ring and a 6-aminopurine moiety, which are significant for its biological activity.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. This method measures the ability of a substance to donate electrons or hydrogen atoms to neutralize free radicals.
| Compound | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |
|---|---|---|
| Compound A | 75.4% | 1.37 times higher |
| Compound B | 68.2% | Comparable |
| 2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol | 82.0% | 1.5 times higher |
The results indicate that this compound exhibits a significant ability to scavenge free radicals, surpassing even well-known antioxidants like ascorbic acid .
Anticancer Activity
The anticancer properties of the compound were investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay was utilized to determine cell viability post-treatment.
| Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| U-87 | 15.0 | 19.6 ± 1.5% |
| MDA-MB-231 | 25.0 | 40% |
The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity against certain cancer types .
Case Studies
- Case Study on Glioblastoma : In a study published in MDPI, the compound was tested alongside various derivatives for their effects on glioblastoma cells. The findings revealed that the presence of specific functional groups significantly influenced the anticancer activity, with compounds similar to our target showing promising results against U-87 cells .
- Case Study on Breast Cancer : Another study focused on the effects of this compound on MDA-MB-231 cells, where it was found to reduce cell viability significantly at concentrations above 25 µM. The study emphasized the importance of structural modifications in enhancing biological activity .
The mechanism through which this compound exerts its biological effects is still under investigation; however, it is hypothesized that its antioxidant properties may play a role in reducing oxidative stress within cancer cells, thereby inhibiting their proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
